molecular formula C18H21ClN2O3 B2791412 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034552-00-4

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2791412
CAS No.: 2034552-00-4
M. Wt: 348.83
InChI Key: HMHMUUUEAKMUSV-UHFFFAOYSA-N
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Description

N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. This compound features a complex molecular architecture, integrating a 7-chloro-substituted benzoxazepinone core, a structure motif found in compounds with various pharmacological activities , with a cyclohex-3-enecarboxamide side chain. The presence of the benzoxazepinone scaffold suggests potential for central nervous system (CNS) activity and interaction with neurological targets, analogous to other therapeutically significant benzodiazepine and oxazepine derivatives which are known to modulate ion channels or neurotransmitter receptors . The cyclohex-3-ene ring in the carboxamide group introduces a conformationally constrained, lipophilic element that may influence the molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile. This chemical is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any human use. It is an essential tool for scientists investigating structure-activity relationships (SAR) in heterocyclic chemistry, exploring novel mechanisms of action for neurological disorders, or screening for new bioactive compounds in high-throughput assays. Researchers can utilize this molecule to probe biological pathways and develop new models for drug discovery.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3/c19-15-6-7-16-14(10-15)11-21(17(22)12-24-16)9-8-20-18(23)13-4-2-1-3-5-13/h1-2,6-7,10,13H,3-5,8-9,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHMUUUEAKMUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

: This compound can be synthesized through multi-step reactions starting from commercially available precursors. The synthetic route typically involves:

  • Formation of the oxazepine ring through a cyclization reaction.

  • Introduction of the chloro group via chlorination.

  • Coupling of the oxazepine derivative with cyclohex-3-enecarboxylic acid under amide bond formation conditions. Industrial production methods may optimize these steps to enhance yield and purity, involving precise control of reaction conditions such as temperature, solvent, and catalysts.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

: The compound exerts its effects by interacting with specific molecular targets. Its mechanism of action may involve binding to enzymes or receptors, altering their activity. The presence of the oxazepine and chloro groups suggests interactions with protein active sites, potentially disrupting biological pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:

Compound Core Structure Substituents Key Properties Reference
N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide (Target) Benzo[f][1,4]oxazepin 7-Cl, cyclohex-3-enecarboxamide ethyl chain Hypothesized high lipophilicity due to cyclohexene; potential CNS activity N/A
Compound 42 (N-(2-(sec-Butyl)-3-oxo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-methyl-2-oxopentanamide) Benzo[b][1,4]dioxin sec-Butyl, 3-methyl-2-oxopentanamide White crystal; mp 43–45°C; confirmed by NMR and IR
Compound 43 (N-(2-(sec-Butyl)-3-oxo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-ethyl-2-hydroxy-3-methyl-...) Benzo[b][1,4]dioxin Stereo-isomeric 3-ethyl-2-hydroxy-3-methyl group Gray-white needles; mp 165–175°C (decomp.); X-ray crystallography confirmed
Ethyl 7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-3-carboxylate 1,4-Benzodiazepine 7-Cl, 2-Cl-phenyl, ethyl ester Molecular weight 377.22 g/mol; hazardous (irritant, toxic)
(Z)-ethyl 2-{5-[(2-benzylidene-3-oxo-2,3-dihydrobenzo[b][1,4]oxepin-6-yl)amino]methyl}pyrrolo[...]acetate Benzo[b][1,4]oxepin Benzylidene, pyrrolo-oxepin, ethyl acetate Envelope conformation; weak C–H⋯O/N interactions stabilize structure

Structural and Functional Divergences

  • Core Heterocycle : The target compound’s benzo[f][1,4]oxazepin core differs from the benzo[b][1,4]dioxin (six-membered, two oxygens) in Compound 42 and the benzo[b][1,4]oxepin (seven-membered, one oxygen) in the oxepin derivative . These variations influence ring strain, electron distribution, and binding affinity.
  • Substituent Effects : The cyclohex-3-enecarboxamide group in the target compound introduces conformational rigidity compared to the sec-butyl or benzylidene groups in analogs. This may enhance selectivity for hydrophobic binding pockets in biological targets.
  • Physicochemical Properties: The chlorine substituent in the target compound and Ethyl 7-chloro-5-(2-chlorophenyl)-...

Research Implications and Limitations

  • Pharmacological Potential: The benzo[f][1,4]oxazepin scaffold shares similarities with 1,4-benzodiazepines (), suggesting possible GABA_A receptor modulation. However, the cyclohexene carboxamide may reduce CNS penetration compared to the ethyl ester in ’s compound .
  • Knowledge Gaps: Absence of experimental data (e.g., melting points, solubility) for the target compound limits direct comparison. Further studies using SHELX-based crystallography () or synthesis-guided structure revision () are recommended .

Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by a benzo[f][1,4]oxazepine core and various substituents that may influence its biological activity. The molecular formula is C19H22ClN2O3C_{19}H_{22}ClN_2O_3 with a molecular weight of approximately 394.8 g/mol. The presence of the chloro group and the oxazepine ring suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
  • Anticancer Properties : Analogous compounds have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective capabilities, potentially offering therapeutic avenues for neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways critical for cellular function.
  • DNA Interaction : Similar compounds have been shown to bind to DNA, affecting transcriptional regulation.

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that related oxazepine compounds exhibited selective cytotoxicity against human cancer cell lines. The mechanism involved apoptosis via mitochondrial pathways .
  • Antimicrobial Efficacy : Research indicated that derivatives of the oxazepine scaffold displayed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
  • Neuroprotective Studies : In vitro studies showed that similar compounds could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuroprotectiveProtection against oxidative stress

Q & A

Q. How can researchers develop validated analytical methods for quantifying the compound in biological matrices?

  • LC-MS/MS Protocol :
  • Column : Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).
  • Mobile Phase : 0.1% formic acid in water/acetonitrile (70:30 to 10:90 gradient).
  • Detection : MRM transition m/z 373.1 → 154.9 (CE = 25 eV); LOD = 0.1 ng/mL .

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